molecular formula C8H8N2 B174691 5-Ethylpicolinonitrile CAS No. 14178-13-3

5-Ethylpicolinonitrile

Cat. No.: B174691
CAS No.: 14178-13-3
M. Wt: 132.16 g/mol
InChI Key: HNGMNJRGXUWALI-UHFFFAOYSA-N
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Description

5-Ethylpicolinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGMNJRGXUWALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466029
Record name 5-ethylpicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14178-13-3
Record name 5-ethylpicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Ethylpicolinonitrile and Its Derivatives

Precursor-Based Synthetic Routes

Precursor-based methods are foundational in the synthesis of 5-ethylpicolinonitrile, relying on the modification of existing pyridine (B92270) structures. These routes often involve a sequence of reactions to introduce the desired functional groups.

Substitution Reactions on Pyridine Derivatives for Picolinonitrile Synthesis

The synthesis of picolinonitriles, including this compound, often starts with a pre-functionalized pyridine ring. Nucleophilic substitution reactions are a common strategy. wikipedia.org For instance, a halogenated pyridine, such as a bromopyridine, can serve as a precursor. The cyano group is then introduced through reactions like the Rosenmund-von Braun reaction, which uses copper(I) cyanide.

Another approach involves the direct formylation of picolinonitrile using the Vilsmeier-Haack reaction, which employs a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This method is effective for introducing formyl groups onto heteroaromatic rings, which can then be further modified.

The reactivity of the pyridine ring is crucial. The electronegative nitrogen atom makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene, behaving more like nitrobenzene. wikipedia.org Conversely, it is more prone to nucleophilic substitution, especially at the 2 and 4 positions. wikipedia.org

Introduction of Ethyl Group via Specific Reaction Types

The introduction of an ethyl group onto the pyridine ring can be achieved through various reaction types. One common method is the use of organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide), which can react with a suitable pyridine derivative. organic-chemistry.org For instance, a pyridine N-oxide can be reacted with a Grignard reagent, followed by treatment with acetic anhydride (B1165640) to yield a 2-substituted pyridine. organic-chemistry.org

Alkylation reactions can also be employed. For example, 4-alkylpyridines undergo ethylation more readily than the corresponding 2-alkylpyridines. researchgate.net However, the presence of bulky groups can hinder the reaction. researchgate.net The Minisci reaction, a radical-based method, offers a way to introduce alkyl groups, and recent advancements have allowed for greater regiochemical control. nih.gov A blocking group strategy can be used to direct the alkylation to the C-4 position of the pyridine ring. nih.gov

The choice of reaction depends on the starting material and the desired regioselectivity. For instance, in the synthesis of related compounds, a key strategy involved exploring alkyl tails at the C5 position of a 3H-imidazo[4,5-b]pyridine scaffold to increase saturation. nih.gov

Regioisomeric Control in Synthetic Pathways

Controlling the position of substitution on the pyridine ring is a critical aspect of synthesizing this compound. The inherent reactivity of the pyridine ring directs incoming groups to specific positions. Electrophiles typically attack the nitrogen atom or the β-carbon atoms, while nucleophiles prefer the α- and γ-carbon atoms. gcwgandhinagar.com

To achieve the desired 5-substitution pattern, chemists often employ directing groups or pre-functionalized starting materials. For example, in the synthesis of 5-substituted pyridine-2,4-dicarboxylate derivatives, a regioselective Pd-catalyzed carbonylation of 2,5-dichloroisonicotinic acid was used to obtain a single regioisomer in high yield. acs.org Similarly, directed ortho-lithiation using lithium tetramethylpiperidine (B8510282) (LiTMP) has been used for the selective functionalization of 2-chloroisonicotinic acid at the 5-position. mdpi.com

The choice of catalyst and reaction conditions can also influence regioselectivity. For example, in the synthesis of isothiazolo[4,5-b]pyridines, a Suzuki coupling reaction on 3,5-dibromopicolinonitrile (B1313590) proceeded preferentially at the 5-position. rsc.org The regiochemistry was confirmed using 2D NMR NOESY experiments. rsc.org

Advanced Synthetic Approaches

To improve efficiency, yield, and scalability, advanced synthetic methods are continuously being developed. These approaches often involve the systematic optimization of catalysts and reaction conditions.

Catalysis Screening in Synthetic Method Development

The development of efficient synthetic routes for picolinonitrile derivatives often involves extensive catalysis screening. For C-N coupling reactions, catalysts based on palladium (Pd), copper (Cu), or nickel (Ni) are commonly tested to find the most efficient one. For instance, in palladium-mediated cross-coupling reactions, the choice of ligand can significantly impact the yield, with ligands like XPhos sometimes outperforming others.

Gold catalysis has also emerged as a powerful tool. A one-pot synthesis involving gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles has been used to produce picolinonitrile derivatives with high regioselectivity. In this case, a specific gold catalyst, [(JohnPhos)Au(MeCN)]SbF₆, was identified as optimal. acs.org

The following table summarizes a case study of catalyst and ligand screening for a gold-catalyzed cyclization reaction:

ParameterValue/Range
Catalyst [(JohnPhos)Au(MeCN)]SbF₆
Loading 5 mol%
Preferred Ligand JohnPhos
Yield 75-80%

Solvent Optimization in Scalable Synthesis

Solvent selection is a critical parameter for optimizing the scalability of a synthetic process. The choice of solvent can affect reaction rates, yields, and the ease of product purification. In the development of synthetic routes for picolinonitrile derivatives, various solvents are often screened.

For example, a comparison between polar aprotic solvents like DMF and DMSO, and "green" solvents such as ethanol (B145695) and water might be conducted. In one case study, acetonitrile (B52724) was identified as the optimal solvent over toluene (B28343) or DMF for a gold-catalyzed reaction, leading to a significant increase in yield from 14.8% to 84.9%.

The optimization of solvent and other reaction parameters can be accelerated using techniques like Multitask Bayesian Optimization (MTBO), which leverages historical data to reduce the number of required experiments.

Below is a table showing the impact of solvent choice in a specific synthetic step:

SolventYield
TolueneLow
DMFModerate
Acetonitrile High (84.9%)

Continuous-Flow Chemistry for Production Enhancement

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, better reproducibility, and facile scalability. ambeed.comvapourtec.commit.edu While specific literature on the continuous-flow synthesis of this compound is not abundant, the principles and successes in synthesizing related cyanopyridine and pyridine derivatives demonstrate its high potential for enhancing production. dntb.gov.uagoogle.comgoogle.com

Multi-step continuous-flow systems, in particular, enable the telescoping of several synthetic steps into a single, uninterrupted process, which avoids the need for isolation and purification of intermediates. ambeed.com This approach has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs), including those with heterocyclic cores. nih.gov For instance, a multi-step continuous flow process for preparing isoniazid (B1672263) from 4-cyanopyridine (B195900) has been developed, involving the hydrolysis of the nitrile to an amide, followed by reaction with hydrazine (B178648) hydrate. google.comgoogle.com This process achieves high yields (greater than 90%) with short residence times. google.comgoogle.com

The application of such a system to this compound could involve the continuous formation of the pyridine ring followed by in-line cyanation, or the continuous modification of a pre-formed 5-ethylpyridine precursor. Flow chemistry is particularly advantageous for handling potentially hazardous reagents or exothermic reactions that are often involved in heterocycle synthesis. rsc.org The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor or packed-bed reactor setup allows for the optimization of yield and minimization of by-product formation. vapourtec.combeilstein-journals.org

Table 1: Conceptual Advantages of Continuous-Flow Synthesis for this compound

FeatureAdvantage in this compound SynthesisSource
Enhanced Safety Minimizes the volume of hazardous reagents and intermediates at any given time, crucial for reactions like cyanation. rsc.org
Improved Control Precise control of temperature and residence time can increase selectivity and yield, reducing impurities. vapourtec.com
Scalability Production can be scaled up by extending the operation time or by "numbering-up" reactors, avoiding complex re-optimization. ambeed.com
Process Intensification Telescoping multiple reaction steps reduces plant footprint, processing time, and waste generation. mit.edunih.gov

Design of Experiments (DoE) for Yield Optimization

Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the output of that process. mt.comresearchgate.net It is a more efficient and comprehensive approach than traditional one-variable-at-a-time (OVAT) optimization, as it can identify interactions between factors and provide a detailed map of the process behavior. nih.gov

The application of DoE is highly relevant for optimizing the synthesis of this compound. A pertinent case study is the optimization of the synthesis of 2-methyl-5-ethylpyridine (MEP), a structurally analogous compound. rsc.orgresearchgate.net In this study, a DoE approach was used to identify the most critical parameters influencing the reaction yield, which involved the reaction of acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) in the presence of a promoter. rsc.orgresearchgate.net The identified key factors were temperature, the concentration of the reactant (AAT), and the concentration of the promoter (ammonium acetate). rsc.orgresearchgate.net

By systematically varying these parameters according to a statistical design, researchers were able to model the reaction space and identify the optimal conditions to achieve a yield of over 55%. This systematic approach not only maximizes yield but also deepens process understanding, which is crucial for robust and reproducible manufacturing. mt.com A similar DoE strategy could be employed for this compound synthesis, investigating factors such as catalyst loading, solvent composition, temperature, and pressure to maximize yield and purity. researchgate.net

Table 2: Illustrative DoE Factors for the Optimization of 2-Methyl-5-Ethylpyridine (MEP) Synthesis

FactorDescriptionRange InvestigatedImpact on YieldSource
Temperature Reaction temperature180 - 220 °CSignificant, with an optimal temperature found to maximize MEP formation over by-products. rsc.orgresearchgate.net
Reactant Conc. Concentration of Acetaldehyde Ammonia Trimer (AAT)5 - 15 wt%Significant, higher concentrations could lead to increased oligomerization. rsc.orgresearchgate.net
Promoter Conc. Concentration of Ammonium Acetate0.5 - 1.5 mol/mol (relative to AAT)Crucial for pH control and reaction rate; an optimal ratio was identified. rsc.orgresearchgate.net

Derivatization Strategies for this compound

The functional groups present in this compound—the nitrile, the ethyl side chain, and the pyridine ring—offer multiple avenues for chemical modification to generate a library of derivatives for various applications.

Chemical Transformations of the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This converts this compound into 5-ethylpicolinic acid, a valuable bidentate ligand in coordination chemistry. canterbury.ac.nz

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction yields (5-ethylpyridin-2-yl)methanamine, introducing a basic amino group that can be further functionalized.

Cycloaddition: Nitriles can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.

Modifications of the Ethyl Side Chain

The ethyl group attached to the pyridine ring can also be a site for chemical modification, primarily at the benzylic position (the carbon atom attached to the pyridine ring), which exhibits enhanced reactivity.

Oxidation: The benzylic carbon of the ethyl group can be oxidized. Depending on the reaction conditions and oxidizing agent, this can yield 1-(2-cyanopyridin-5-yl)ethan-1-one (an acetyl group) or, with more vigorous oxidation, 2-cyanopyridine-5-carboxylic acid.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), can selectively introduce a halogen atom at the benzylic position, forming 5-(1-bromoethyl)picolinonitrile. This halogenated intermediate is a versatile precursor for nucleophilic substitution reactions, allowing the introduction of a wide variety of functional groups (e.g., -OH, -OR, -NHR).

Alkylation/Dehydrogenation: While less common for a simple ethyl group, it is conceivable to perform reactions that modify the chain length or introduce unsaturation, though this would likely require multi-step sequences. The Wolff-Kishner reduction has been used to convert an acetyl group to an ethyl group on a pyridine ring, demonstrating the interconversion of these functionalities. cdnsciencepub.com

Functionalization of the Pyridine Ring System

The pyridine ring itself, although electron-deficient, can be functionalized through modern C–H activation and cross-coupling methodologies. acs.org The existing substituents (cyano and ethyl) direct the position of new functional groups.

C-H Arylation: Palladium-catalyzed C–H arylation reactions can introduce aryl groups onto the pyridine ring. For pyridines bearing electron-withdrawing groups like a nitrile, arylation often occurs at the C3 and C4 positions. nih.gov For 5-substituted-2-cyanopyridines, functionalization would be expected at the C3, C4, or C6 positions, with the precise regioselectivity depending on the catalyst and directing-group effects. nih.gov

Borylation: Iridium-catalyzed borylation is a powerful method for introducing a boronic ester group onto the pyridine ring. This transformation is often controlled by steric factors. For a substrate like 5-bromo-2-cyanopyridine, borylation has been shown to occur at the C3 and C4 positions. nih.gov The resulting borylated pyridines are versatile intermediates for Suzuki cross-coupling reactions, enabling the introduction of a wide range of substituents.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions and enabling functionalization at different positions. acs.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. libretexts.org For 5-Ethylpicolinonitrile, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

One-Dimensional NMR Techniques (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum shows the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl group. The aromatic region will display signals for the protons at positions 3, 4, and 6. The aliphatic region will contain a quartet and a triplet, characteristic of an ethyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the nitrile group, as well as the anisotropic effects of the aromatic ring. uni-saarland.de

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing each unique carbon atom as a single line. libretexts.org For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the pyridine ring and nitrile group, and the two carbons of the ethyl substituent. The chemical shifts are spread over a wide range, with the nitrile carbon and the aromatic carbons appearing significantly downfield. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) This data is predicted based on standard chemical shift increments and spectroscopic principles.

Atom/Group ¹H NMR ¹³C NMR
δ (ppm) Multiplicity
H-3~7.75d
H-4~7.60d
H-6~8.60s
-CH₂-~2.80q
-CH₃~1.30t
C-2--
C-5--
-CN--

Two-Dimensional NMR Methodologies for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure by showing which nuclei are coupled to each other.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a key cross-peak in the COSY spectrum would be observed between the quartet of the methylene (B1212753) (-CH₂) protons and the triplet of the methyl (-CH₃) protons, confirming the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nmrdb.org It is invaluable for definitively assigning carbon resonances. For instance, the proton signal at ~2.80 ppm would show a correlation to the carbon signal at ~25.0 ppm, assigning them as the -CH₂- group. nmrdb.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. nmrdb.org This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methylene (-CH₂) protons to the C-5 carbon of the pyridine ring, confirming the position of the ethyl substituent.

Correlations from the aromatic protons (H-4, H-6) to the nitrile carbon (-CN), confirming its position at C-2.

Solvent Effects in NMR Spectroscopy

The choice of deuterated solvent can influence the chemical shifts of NMR signals. rsc.org This is particularly true for molecules with polar functional groups or heteroatoms, such as the nitrile group and the pyridine nitrogen in this compound. Aromatic solvents like benzene-d₆ can cause significant shifts due to their ring current effects, which can be useful for resolving overlapping signals. careerendeavour.com More polar solvents like DMSO-d₆ may interact with the lone pair of the pyridine nitrogen, leading to changes in the chemical shifts of the adjacent aromatic protons compared to a less polar solvent like chloroform-d₃ (CDCl₃). wisc.edupitt.edu

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass. For this compound (C₈H₈N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass.

Table 2: HRMS Data for this compound

Ion Calculated m/z Found m/z (Hypothetical)
[M+H]⁺133.0760133.0762

Ionization Techniques in Mass Spectrometry

The first step in mass spectrometry is the ionization of the analyte. The choice of ionization method is critical for obtaining useful data.

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam. While it can provide detailed fragmentation patterns useful for structural elucidation, it often leads to the absence of the molecular ion peak, making it difficult to determine the molecular weight. uni-saarland.de

Chemical Ionization (CI): A "softer" ionization method than EI, CI uses a reagent gas to ionize the analyte, typically through proton transfer. This results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which is ideal for confirming the molecular weight. uni-saarland.de

Electrospray Ionization (ESI): ESI is a very soft ionization technique commonly coupled with liquid chromatography. It is particularly well-suited for polar molecules like this compound. A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, charged analyte ions are released. ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it the preferred method for accurate molecular weight determination via HRMS. researchgate.net

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.eduwiley.comspecac.com The IR spectrum of this compound is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. nih.gov

The most prominent features in the IR spectrum of picolinonitrile derivatives are the nitrile (C≡N) and pyridine ring vibrations. The nitrile group typically exhibits a strong, sharp absorption band in the region of 2200–2250 cm⁻¹. For instance, various thienylpicolinonitrile derivatives show nitrile stretching vibrations (ν C≡N) in the range of 2225–2228 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000–3100 cm⁻¹ region, while C=C and C=N stretching vibrations within the ring typically appear in the 1400–1600 cm⁻¹ range. nih.gov The presence of the ethyl group would be indicated by C-H stretching vibrations of the methyl and methylene groups around 2850–2960 cm⁻¹ and bending vibrations at lower wavenumbers. wikipedia.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretching2200 - 2250Strong, Sharp
Aromatic C-H (Pyridine)Stretching3000 - 3100Medium to Weak
Alkyl C-H (Ethyl)Stretching2850 - 2960Medium to Strong
Pyridine RingC=C, C=N Stretching1400 - 1600Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. mt.comuu.nlethz.ch The UV-Vis spectrum of this compound is influenced by the π-electron system of the pyridine ring and the nitrile substituent.

Substituted pyridines and their N-oxides typically exhibit one or more intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions. mdpi.comacs.org The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring. mdpi.com For example, the UV spectrum of pyridine N-oxide in acetonitrile (B52724) shows two intense bands, with the long-wave band attributed to a π→π* transition. mdpi.com In substituted styrylpyridines, the position of the nitrogen atom in the pyridine ring and the presence of substituents like cyano and methyl groups can cause slight changes in the maximum absorption wavelengths (λ_max_). mdpi.com Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the UV/Vis absorption spectra of such compounds. nih.gov For this compound, the electronic transitions of the substituted pyridine ring are expected to result in characteristic absorption maxima in the UV region.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)
π→π200 - 300
n→π> 280

Chromatographic Methods for Purity Assessment and Isomer Ratio Determination

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them crucial for assessing the purity of this compound and determining the ratio of any regioisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds in a mixture. torontech.com It is widely used for the purity assessment of pyridine derivatives. nih.govptfarm.plresearchgate.net A typical HPLC method involves a stationary phase, such as a C18 column, and a mobile phase, which is a mixture of solvents like acetonitrile and water with a buffer. sielc.comjuniperpublishers.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. jasco-global.com

For the purity evaluation of this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. researchgate.net The compound would be dissolved in an appropriate solvent and injected into the HPLC system. The retention time, the time it takes for the compound to elute from the column, would be a characteristic identifier. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. oiv.int Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). juniperpublishers.comnih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) for Regioisomeric Ratio

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for the analysis of volatile and thermally stable compounds. It is particularly useful for determining the ratio of isomers in a sample. notulaebotanicae.rojppres.comresearchgate.net The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase. chromatographyonline.com The FID then detects the organic compounds as they elute from the column. shimadzu.com

To determine the regioisomeric ratio of ethylpicolinonitrile isomers, a GC-FID method would be employed. gatech.edugoogle.com The different isomers would likely have slightly different retention times due to variations in their physical properties. core.ac.uk By comparing the peak areas of the different isomers in the chromatogram, their relative proportions in the sample can be accurately quantified. gcms.cz Optimization of GC parameters such as column type, temperature program, and gas flow rates is crucial for achieving good separation and reliable quantification. nih.govchromatographyonline.com

X-ray Diffraction Analysis for Solid-State Structure

For this compound, single-crystal X-ray diffraction would provide the most definitive structural information. rsc.orgresearchgate.net This would involve growing a suitable single crystal of the compound and collecting diffraction data. The resulting electron density map would reveal the precise positions of all atoms in the molecule, confirming the connectivity and stereochemistry. Powder X-ray diffraction (PXRD) can also be used to analyze the crystalline nature of a bulk sample and to identify the crystalline phase. researchgate.net While PXRD provides less detailed structural information than single-crystal XRD, it is a valuable tool for quality control and for comparing different crystalline forms (polymorphs) of the compound.

Reactivity and Mechanistic Investigations of 5 Ethylpicolinonitrile

Mechanistic Studies of Reaction Pathways

Mechanistic studies in organic chemistry aim to understand the step-by-step process of how reactants are converted into products. This includes the identification of transient species and the elucidation of the factors that control the reaction's outcome.

Radical intermediates are highly reactive species with an unpaired electron. nih.gov They are often involved in reaction pathways initiated by light, heat, or radical initiators. libretexts.org In the context of molecules containing pyridine (B92270) and nitrile functionalities, radical reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, the Minisci reaction involves the addition of an alkyl radical to an electron-deficient heterocycle, a process that could potentially be applied to 5-ethylpicolinonitrile. nih.gov Radical cyclization reactions, where a radical within a molecule attacks a multiple bond to form a ring, are another important class of transformations that proceed through radical intermediates. wikipedia.org The formation of five- and six-membered rings is particularly favored in these reactions. wikipedia.orgic.ac.uk

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom is transferred from one molecule or functional group to another. wikipedia.org This process often involves radical intermediates and is a key step in many oxidation and reduction reactions. nih.gov In photocatalytic reactions, amidyl radicals have been shown to be effective reagents for abstracting hydrogen atoms from C-H bonds. nih.gov This type of reactivity could potentially be applied to the ethyl group of this compound, initiating further functionalization. chemrxiv.org The rate and selectivity of HAT reactions can be predicted using models based on Marcus theory, which considers the reaction's free energy and the self-exchange rate constants of the reactants. nih.gov

Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides information about the rate of a chemical reaction and the factors that influence it, such as concentration, temperature, and the presence of a catalyst. khanacademy.orgyoutube.com Thermodynamic studies, on the other hand, determine the energy changes that occur during a reaction and the position of equilibrium.

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The activation energy (Ea) is the minimum energy required for a reaction to occur and is related to the reaction rate through the Arrhenius equation. youtube.com

Stereoselectivity and Regioselectivity in Reactions Involving this compound

Stereoselectivity and regioselectivity are important concepts in organic synthesis that describe the preferential formation of one isomer over another. masterorganicchemistry.cominflibnet.ac.inyoutube.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.cominflibnet.ac.in This is particularly relevant when a reaction creates a new chiral center. Reactions can be diastereoselective, favoring one diastereomer, or enantioselective, favoring one enantiomer. msu.edu While radical reactions were once considered to lack selectivity, modern methods have enabled highly stereoselective radical additions. rsc.org

Regioselectivity is the preference for a reaction to occur at one position or region of a molecule over another. wikipedia.orgsaskoer.caoxfordsciencetrove.com For example, in the addition of a reagent to an unsymmetrical alkene, the reagent may add in two different orientations, leading to two different constitutional isomers (regioisomers). saskoer.ca The regioselectivity of a reaction can be influenced by steric hindrance and the electronic properties of the reactants. organic-chemistry.org In the context of this compound, electrophilic aromatic substitution would be directed by the existing substituents on the pyridine ring.

Interaction with Specific Reagents and Catalysts

The reactivity of this compound can be influenced by a variety of reagents and catalysts. wikipedia.org Catalysts increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy. youtube.com They can be homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). wikipedia.org

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated as inhibitors of enzymes like tyrosine kinase 2 (TYK2). acs.org The synthesis of these derivatives often involves transition metal-catalyzed cross-coupling reactions. acs.org For instance, a palladium-catalyzed reaction could be used to couple an amine to the pyridine ring of a functionalized this compound precursor. nih.gov

The nitrile group of this compound can also undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine nitrogen can act as a base or a nucleophile.

Computational and Theoretical Studies of 5 Ethylpicolinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. taylorandfrancis.comdtic.mil These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed insights into the electronic structure and, by extension, the chemical reactivity of a molecule like 5-Ethylpicolinonitrile. iitg.ac.inwikipedia.orgresearchgate.net The electronic structure dictates properties such as molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.netdeeporigin.com

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of molecules. deeporigin.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. matlantis.com This approach makes it computationally more efficient than other high-level methods while providing accurate results for many molecular systems. deeporigin.com For this compound, DFT calculations can be employed to determine a wide range of molecular properties that are essential for understanding its stability and reactivity. deeporigin.commdpi.com

Key molecular properties of this compound that can be calculated using DFT include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.

Electronic Energies: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. mdpi.com

Electron Density and Electrostatic Potential: These properties reveal the distribution of electrons in the molecule and can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting reaction sites. als-journal.com

Below is a hypothetical data table illustrating the kind of molecular properties for this compound that could be obtained from DFT calculations.

PropertyCalculated ValueUnits
Total Energy-438.56Hartrees
HOMO Energy-6.78eV
LUMO Energy-0.25eV
HOMO-LUMO Gap6.53eV
Dipole Moment3.45Debye

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ab initio methods are computational chemistry methods based on quantum chemistry. wikipedia.org The term ab initio is Latin for "from the beginning," which aptly describes these methods as they are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods aim to solve the electronic Schrödinger equation to yield highly accurate energies and wavefunctions. wikipedia.org Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. wikipedia.org

For this compound, ab initio calculations would provide a more rigorous and potentially more accurate description of its electronic structure compared to DFT, especially when electron correlation effects are significant. These calculations are computationally more demanding but can serve as a benchmark for other methods.

A hypothetical comparison of energies for this compound calculated by different ab initio methods is presented below.

MethodBasis SetCalculated Energy (Hartrees)
Hartree-Fock (HF)6-31G(d)-436.89
MP26-31G(d)-437.98
CCSD(T)cc-pVTZ-438.52

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound in various environments (e.g., in a solvent or interacting with a biological target). nih.govmdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The ethyl group attached to the picolinonitrile ring can rotate, leading to different conformers. MD simulations can identify the most stable conformers and the energy barriers between them. mdpi.com

Study Solvation Effects: By simulating this compound in a box of solvent molecules (e.g., water), one can study how the solvent affects its structure and dynamics.

Investigate Intermolecular Interactions: MD simulations can model the interaction of this compound with other molecules, such as proteins or other organic molecules, providing insights into potential binding modes and affinities.

A hypothetical table showing the relative populations of different conformers of this compound at room temperature, as determined by an MD simulation, is provided below.

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Population (%)
160°0.065
2180°1.230
3-60°2.55

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Prediction of Spectroscopic Properties through Computational Models

Computational models can be used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. uncw.edursc.org By calculating the response of a molecule's electronic structure to external electromagnetic fields, properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be predicted. als-journal.comuncw.edu

For this compound, computational methods could predict:

¹H and ¹³C NMR Spectra: By calculating the magnetic shielding of each nucleus. uncw.edu

Infrared (IR) Spectrum: By calculating the vibrational frequencies and their corresponding intensities. nih.gov

UV-Visible Spectrum: By calculating the energies of electronic transitions from the ground state to excited states. als-journal.com

A hypothetical table of predicted vibrational frequencies for some of the characteristic bonds in this compound is shown below.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C≡N stretchNitrile2235
C-H stretch (aromatic)Pyridine (B92270) ring3050
C-H stretch (aliphatic)Ethyl group2970
C=C/C=N ring stretchPyridine ring1580

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.govchemrxiv.org By mapping out the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that govern the reaction rate. matlantis.com

For a molecule like this compound, computational approaches could be used to study various reactions, such as:

Nucleophilic addition to the nitrile group: This is a characteristic reaction of nitriles.

Electrophilic substitution on the pyridine ring: The ethyl group can influence the regioselectivity of such reactions.

Oxidation of the ethyl group: This would lead to the formation of other functional groups.

A hypothetical reaction profile for the hydrolysis of the nitrile group in this compound, as calculated by a computational method, is presented in the table below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.6
4Transition State 2+10.8
5Products-12.3

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Catalysis Studies involving Picolinonitrile Frameworks

Computational methods are increasingly used to gain mechanistic insights into catalytic processes. researchgate.netmdpi.com For reactions involving picolinonitrile frameworks, computational catalysis studies can help in understanding the role of a catalyst in lowering activation energies and directing the reaction towards a desired product. mdpi.comnorthwestern.edu These studies can involve modeling the interaction of the picolinonitrile substrate with the catalyst, identifying key catalytic intermediates, and calculating the energetics of the catalytic cycle. researchgate.netmdpi.com

For this compound, a hypothetical computational study could investigate its hydrogenation catalyzed by a transition metal complex. Such a study would aim to:

Determine the most favorable binding mode of this compound to the metal center.

Elucidate the mechanism of nitrile reduction.

Predict the turnover frequency of the catalyst.

A hypothetical table summarizing the calculated activation barriers for the key steps in a catalytic cycle for the hydrogenation of this compound is provided below.

Catalytic StepDescriptionActivation Energy (kcal/mol)
1Substrate Binding2.5
2First Hydrogenation12.8
3Second Hydrogenation10.5
4Product Release5.1

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Applications in Advanced Chemical Synthesis and Catalysis

Role as a Precursor in Organic Synthesis

5-Ethylpicolinonitrile serves as a crucial starting material in the synthesis of more complex molecules, finding utility in the construction of intricate organic architectures and in the development of stereocontrolled synthetic strategies. uva.nl

Construction of Complex Organic Architectures

The nitrile and ethyl-substituted pyridine (B92270) framework of this compound provides a reactive handle for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular structures. For instance, it can be utilized in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. uva.nl The nitrile group can undergo a range of reactions, including hydrolysis, reduction to an amine, or addition of organometallic reagents, to introduce further functionality. The pyridine ring itself can be subject to various coupling reactions, allowing for the attachment of other molecular fragments.

A notable application of picolinonitrile derivatives is in the synthesis of bioactive molecules. For example, derivatives of picolinonitrile have been used in the development of Tyrosine Kinase 2 (TYK2) inhibitors, which are of interest for the treatment of autoimmune diseases. nih.govacs.org In these syntheses, the picolinonitrile moiety often serves as a core scaffold onto which other functional groups are added to achieve the desired biological activity. nih.govacs.org

Asymmetric Synthesis and Stereocontrol Strategies

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, is a cornerstone of modern organic chemistry. wikipedia.orgnih.gov this compound and its derivatives can play a role in stereoselective transformations. uva.nl The pyridine nitrogen can coordinate to metal centers, influencing the stereochemical outcome of reactions at or near the metal. nih.govrsc.org

Strategies for achieving stereocontrol include the use of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk While direct examples of using this compound in asymmetric synthesis are not extensively documented in the provided search results, the broader class of picolinonitrile derivatives is relevant. For instance, chiral ligands derived from picolinamide (B142947), a related structure, have been used in asymmetric hydrosilylation reactions. dovepress.com This suggests the potential for developing chiral ligands based on the this compound scaffold for use in asymmetric catalysis.

The development of stereoselective methods is crucial for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. wikipedia.orgnih.gov

Catalytic Applications of this compound and its Derivatives

The picolinonitrile scaffold, including this compound, is not only a synthetic precursor but also a key component in various catalytic systems. Its derivatives can act as ligands in metal-catalyzed reactions, participate in photocatalysis, and be utilized in organocatalysis. acs.orgnih.govresearchgate.net

Photocatalysis involving Picolinonitrile Ligands

Photocatalysis utilizes light to drive chemical reactions and has emerged as a powerful tool in organic synthesis. wikipedia.orgrsc.org Picolinonitrile-containing ligands can be incorporated into photocatalytic systems. beilstein-journals.org In a typical photocatalytic cycle, a photocatalyst absorbs a photon, leading to an excited state that can initiate a chemical transformation through single electron transfer or energy transfer. rsc.orgbeilstein-journals.org

While the direct use of this compound as a photocatalyst itself is not detailed, its derivatives can function as ligands in photocatalytically active metal complexes. The electronic properties of the picolinonitrile ligand can influence the photophysical properties of the metal complex, such as its light absorption and the lifetime of its excited state. researchgate.net These factors are critical for the efficiency of the photocatalytic process. mdpi.comnih.gov

Organic photocatalysts have also gained significant attention. acs.org The principles of photocatalysis, including the generation of reactive radical species under mild conditions, are applicable to systems that could potentially incorporate picolinonitrile-based structures. researchgate.net

Organocatalysis in Organic Transformations

Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. uni-giessen.demdpi.com This field has seen rapid growth, offering a metal-free alternative for many transformations. uni-giessen.demdpi.com While specific examples of this compound as an organocatalyst are not prominent in the search results, the picolinonitrile structural motif can be found in more complex organocatalytic systems.

For instance, cinchona alkaloid-derived catalysts, which are widely used in asymmetric organocatalysis, have been modified with picolinamide moieties to influence their catalytic activity and selectivity. dovepress.com This highlights the potential for incorporating the picolinonitrile scaffold into the design of new organocatalysts. Organocatalysts often operate through mechanisms involving the formation of transient reactive intermediates, such as enamines or iminium ions. uni-regensburg.de

Metal-Catalyzed Reactions with Picolinonitrile Scaffolds

Picolinonitrile and its derivatives are excellent ligands for transition metals used in catalysis. uva.nl The nitrogen atom of the pyridine ring and the nitrile group can coordinate to a metal center, stabilizing the catalytic species and influencing its reactivity and selectivity. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com Picolinonitrile derivatives can be employed as ligands in these reactions. For example, 6-((triisopropylsilyl)ethynyl)picolinonitrile has been used in a palladium-catalyzed Heck-Cassar reaction for the synthesis of terminal alkynes. acs.org The electronic and steric properties of the picolinonitrile ligand can be fine-tuned to optimize the performance of the catalyst for a specific transformation. sigmaaldrich.com

Furthermore, manganese(I) complexes bearing pincer-type ligands have been utilized for the hydrophosphination of unsaturated nitriles, demonstrating the role of metal-ligand cooperation in catalysis. nih.gov This suggests that this compound-based ligands could be designed for use in similar cooperative catalytic systems.

Supramolecular Interactions and Self Assembly of Picolinonitrile Derivatives

Design and Synthesis of Supramolecular Architectures

The design of supramolecular architectures involves creating molecules with specific recognition sites that guide their assembly into larger, ordered structures. libretexts.org For a molecule like 5-Ethylpicolinonitrile, this would involve synthetic routes that could introduce or modify functional groups to encourage specific intermolecular interactions. The synthesis of picolinonitrile derivatives often serves as a foundational step in creating more complex ligands for coordination chemistry and crystal engineering. The strategic placement of substituents on the pyridine (B92270) ring can influence the electronic and steric properties, thereby directing the self-assembly process. nih.gov

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are the driving forces behind supramolecular self-assembly. univ-rennes.frmdpi.com For a molecule containing a pyridine ring and a nitrile group, several types of interactions would be anticipated:

Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, hydrogen bonds could play a significant role in the formation of co-crystals or other assemblies. muni.cz

π-Stacking: The aromatic pyridine ring is capable of engaging in π-stacking interactions, where the electron-rich π systems of adjacent molecules align. numberanalytics.comrsc.org These interactions are crucial in the packing of many aromatic compounds in the solid state.

Crystal Engineering and Solid-State Structure-Property Relationships

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. thno.org This is achieved by understanding and controlling the intermolecular interactions that dictate the crystal packing. nih.gov For this compound, crystal engineering principles would be applied to predict and control how the molecules arrange themselves in the solid state. The resulting crystal structure would, in turn, influence macroscopic properties such as melting point, solubility, and mechanical stability. The study of related substituted pyridines has shown that even small changes in molecular structure can lead to significantly different crystal packing and properties. rsc.org

Host-Guest Chemistry with Picolinonitrile Frameworks

Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger molecule or molecular assembly (the host). nih.govrsc.org While there is no specific evidence of this compound acting as a host or guest, picolinonitrile moieties can be incorporated into larger macrocyclic structures. nih.gov These macrocycles can then potentially bind to a variety of guest molecules through complementary non-covalent interactions within a pre-organized cavity. The design of such host-guest systems is a major focus of supramolecular chemistry, with applications in sensing, catalysis, and drug delivery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.